molecular formula C9H7ClF2O3 B1467693 3-Chloro-4-(2,2-difluoroethoxy)benzoic acid CAS No. 1228583-69-4

3-Chloro-4-(2,2-difluoroethoxy)benzoic acid

Cat. No.: B1467693
CAS No.: 1228583-69-4
M. Wt: 236.6 g/mol
InChI Key: BHOLZWMBJAQGHQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,2-difluoroethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7ClF2O3 and its molecular weight is 236.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloro-4-(2,2-difluoroethoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on organ function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic anion transporters and distributed to specific organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action .

Biological Activity

3-Chloro-4-(2,2-difluoroethoxy)benzoic acid (CAS No. 1228583-69-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group and a difluoroethoxy substituent on the benzoic acid framework. Its molecular formula is C9H8ClF2O3C_9H_8ClF_2O_3, and it exhibits distinctive physical and chemical properties that contribute to its biological activity.

PropertyValue
Molecular Weight232.61 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityMay cause skin irritation

Anticancer Potential

There is emerging evidence suggesting that benzoic acid derivatives can modulate cellular pathways involved in cancer progression. The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in tumor growth and metastasis. Studies on structurally similar compounds have demonstrated their ability to induce apoptosis in cancer cells, although direct evidence for this compound remains to be established.

The biological activity of this compound may be attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways related to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase oxidative stress within cells, leading to cell death.

Case Studies

  • Antimicrobial Activity Study : A study evaluating the antimicrobial properties of various benzoic acid derivatives found that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. While direct tests on this compound were not conducted, its structural similarity suggests potential efficacy .
  • Anticancer Research : In a comparative analysis of benzoic acid derivatives, compounds with electron-withdrawing groups demonstrated significant cytotoxicity against breast cancer cell lines. These findings suggest that this compound may also possess similar anticancer properties due to its unique substitution pattern .

Scientific Research Applications

3-Chloro-4-(2,2-difluoroethoxy)benzoic acid is a compound of interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agrochemicals, and material science.

Chemical Properties and Structure

This compound has the molecular formula C9H8ClF2O3. The presence of the chloro and difluoroethoxy groups contributes to its reactivity and potential applications in various fields. The compound's structure can be represented as follows:

  • Molecular Structure :
    • Chlorine Atom : Enhances electrophilicity.
    • Difluoroethoxy Group : Provides lipophilicity and potential for bioactivity.

Anticancer Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that benzoic acid derivatives could modulate signaling pathways involved in cell survival and death .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of benzoic acid derivatives. The introduction of halogen atoms (like chlorine) and difluoroalkyl groups can enhance the anti-inflammatory activity by affecting the compound's interaction with biological targets such as enzymes involved in inflammation .

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its functional groups allow for further modifications that can lead to novel drug candidates with improved efficacy and reduced side effects. For example, modifications to the difluoroethoxy group can yield compounds with enhanced pharmacokinetic properties .

Herbicides

This compound has potential applications as a herbicide. Its chemical structure suggests it may interfere with plant growth regulators or metabolic pathways critical for weed survival. Research into similar compounds has shown effectiveness against broadleaf weeds while being less harmful to cereal crops .

Pesticides

The compound's ability to act on specific biological targets makes it a candidate for developing new pesticides. The difluoroethoxy group may enhance penetration into plant tissues, increasing the efficacy of the active ingredient against pests .

Polymer Synthesis

In material science, this compound can be utilized as a monomer in polymer synthesis. Its reactive functional groups allow for copolymerization with other monomers to create materials with tailored properties for applications in coatings, adhesives, and composites .

Coatings

The compound may also be used in formulating protective coatings due to its hydrophobic characteristics imparted by the difluoroethoxy group. Such coatings can provide resistance against moisture and chemicals, making them suitable for industrial applications .

Properties

IUPAC Name

3-chloro-4-(2,2-difluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c10-6-3-5(9(13)14)1-2-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOLZWMBJAQGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.